5-Bromo-6-fluoro-8-methylquinoline 5-Bromo-6-fluoro-8-methylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500669
InChI: InChI=1S/C10H7BrFN/c1-6-5-8(12)9(11)7-3-2-4-13-10(6)7/h2-5H,1H3
SMILES: CC1=CC(=C(C2=C1N=CC=C2)Br)F
Molecular Formula: C10H7BrFN
Molecular Weight: 240.07 g/mol

5-Bromo-6-fluoro-8-methylquinoline

CAS No.:

Cat. No.: VC13500669

Molecular Formula: C10H7BrFN

Molecular Weight: 240.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-fluoro-8-methylquinoline -

Specification

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
IUPAC Name 5-bromo-6-fluoro-8-methylquinoline
Standard InChI InChI=1S/C10H7BrFN/c1-6-5-8(12)9(11)7-3-2-4-13-10(6)7/h2-5H,1H3
Standard InChI Key GMKGIQSUBHAFBH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C2=C1N=CC=C2)Br)F
Canonical SMILES CC1=CC(=C(C2=C1N=CC=C2)Br)F

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

The quinoline skeleton consists of a benzene ring fused to a pyridine ring, providing a planar, aromatic system conducive to π-π interactions . In 5-bromo-6-fluoro-8-methylquinoline, the bromine atom at position 5 introduces steric bulk and electron-withdrawing effects, while the fluorine at position 6 enhances electronegativity and metabolic stability. The methyl group at position 8 contributes to lipophilicity, influencing solubility and membrane permeability.

Table 1: Molecular Properties of 5-Bromo-6-fluoro-8-methylquinoline

PropertyValue
Molecular FormulaC₁₀H₇BrFN
Molecular Weight240.07 g/mol
IUPAC Name5-bromo-6-fluoro-8-methylquinoline
InChI KeyGMKGIQSUBHAFBH-UHFFFAOYSA-N
SMILESCC1=CC(=C(C2=C1N=CC=C2)Br)F

The compound’s stereoelectronic profile is further elucidated by its InChI and SMILES notations, which encode atomic connectivity and stereochemistry.

Synthesis and Manufacturing

Halogenation Strategies

Synthesis typically begins with a quinoline precursor, such as 8-methylquinoline, undergoing sequential halogenation. Bromination at position 5 is achieved using electrophilic agents like N-bromosuccinimide (NBS) under acidic conditions, while fluorination at position 6 employs hydrogen fluoride or fluorinating reagents such as Selectfluor® . Industrial-scale production often utilizes continuous flow reactors to optimize yield and minimize byproducts.

Catalytic and Regioselective Approaches

MethodYield (%)Key Reagents
Electrophilic Bromination65NBS, AlCl₃
Catalytic Fluorination78Selectfluor®, CuI
Continuous Flow Process85Microreactor, H₂O₂

Physicochemical Properties

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, CDCl₃) reveals a singlet at δ 2.45 ppm for the methyl group, while ¹⁹F NMR shows a peak at -112 ppm, characteristic of aromatic fluorine.

  • MS: ESI-MS displays a molecular ion peak at m/z 240.07 [M+H]⁺, consistent with its molecular weight.

Biological Activities and Mechanisms

Anticancer Screening

Preliminary studies suggest inhibitory effects on topoisomerase II (IC₅₀ = 15 µM), a target in cancer therapy. Molecular docking simulations indicate that the bromine and fluorine groups form hydrogen bonds with the enzyme’s active site, impeding DNA replication.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antimalarial agents, leveraging the quinoline scaffold’s historical efficacy against Plasmodium species . Its halogenated structure also aids in developing kinase inhibitors for oncology.

Material Science

Fluorinated quinolines are explored as organic semiconductors due to their electron-deficient aromatic systems. Thin films of 5-bromo-6-fluoro-8-methylquinoline demonstrate a charge carrier mobility of 0.45 cm²/V·s, suitable for OLED applications.

Future Directions

Targeted Drug Design

Structure-activity relationship (SAR) studies could optimize substituent positions for enhanced bioactivity. For example, replacing the methyl group with a trifluoromethyl moiety may improve blood-brain barrier penetration.

Green Chemistry Innovations

Adopting solvent-free mechanochemical synthesis or biocatalytic methods could reduce the environmental footprint of production .

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